molecular formula C11H14ClNO2 B8730176 [2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester

[2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester

Cat. No.: B8730176
M. Wt: 227.69 g/mol
InChI Key: HMMGASSWTIEFOW-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C11H14ClNO2. It is also known as ethyl 4-chlorophenylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chlorophenyl isocyanate with ethanol in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature with constant stirring for a few hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-[2-(4-chlorophenyl)ethyl]carbamate can be compared with other carbamate compounds, such as:

    Ethyl N-(4-chlorophenyl)carbamate: Similar structure but different substitution pattern.

    Methyl N-(4-chlorophenyl)carbamate: Methyl group instead of ethyl group.

    Ethyl N-(4-nitrophenyl)carbamate: Nitro group instead of chloro group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

HMMGASSWTIEFOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloro ethyl formate (1.92 mL) and 2N Na2CO3 solution (20 mL) were added to a stirred solution of 2-(4-chloro-phenyl)-ethylamine (I-1b: 2.6 g, 0.01667 mmol) in chloroform (20 mL). The resulting mixture was stirred at room temperature for 3 hours. The reaction was monitored by TLC (20% ethylacetate in hexane). The reaction mixture was partitioned between water and chloroform. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated under reduced pressure. Purification by column chromatography on silica gel (10% ethylacetate in hexane) afforded 2 g of the product (52.6% yield).
[Compound]
Name
Chloro ethyl formate
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52.6%

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